ethyl 3-allyl-6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate
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Overview
Description
Ethyl 3-allyl-6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromine atom at the 6th position, an allyl group at the 3rd position, and an ethyl ester group at the 1st position, making it a unique and versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-allyl-6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate typically involves the following steps:
Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions to form the benzimidazole core.
Bromination: The benzimidazole core is then brominated at the 6th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane.
Allylation: The brominated benzimidazole is then subjected to allylation using an allyl halide (e.g., allyl bromide) in the presence of a base such as potassium carbonate (K2CO3) to introduce the allyl group at the 3rd position.
Esterification: Finally, the compound is esterified with ethyl chloroformate or ethyl bromoacetate to form the ethyl ester at the 1st position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-allyl-6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The allyl group can undergo oxidation to form epoxides or reduction to form saturated alkyl groups.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, K2CO3).
Oxidation: Oxidizing agents (e.g., m-CPBA, KMnO4).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4).
Ester Hydrolysis: Acidic (HCl, H2SO4) or basic (NaOH, KOH) conditions.
Major Products Formed
Substitution: Formation of substituted benzimidazole derivatives.
Oxidation: Formation of epoxides or alcohols.
Reduction: Formation of saturated alkyl derivatives.
Hydrolysis: Formation of carboxylic acid derivatives.
Scientific Research Applications
Ethyl 3-allyl-6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antiviral, anticancer, and antimicrobial agents.
Biological Studies: The compound is used in biological assays to study its effects on different biological targets and pathways.
Chemical Biology: It serves as a probe to investigate the mechanisms of action of benzimidazole derivatives in cellular systems.
Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 3-allyl-6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the allyl group play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit or activate specific pathways, resulting in the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate: Lacks the allyl group at the 3rd position.
Ethyl 3-allyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate: Lacks the bromine atom at the 6th position.
Ethyl 3-allyl-6-chloro-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate: Contains a chlorine atom instead of bromine at the 6th position.
Uniqueness
Ethyl 3-allyl-6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate is unique due to the presence of both the bromine atom and the allyl group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile modifications and applications in various fields of research.
Properties
IUPAC Name |
ethyl 6-bromo-2-oxo-3-prop-2-enylbenzimidazole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O3/c1-3-7-15-10-6-5-9(14)8-11(10)16(12(15)17)13(18)19-4-2/h3,5-6,8H,1,4,7H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKBSASXSFBXCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C2=C(C=CC(=C2)Br)N(C1=O)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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